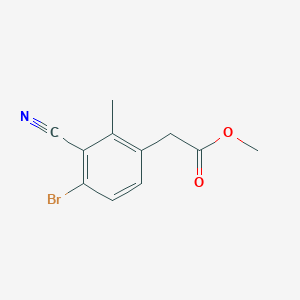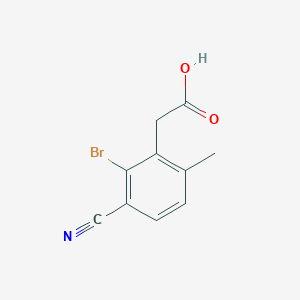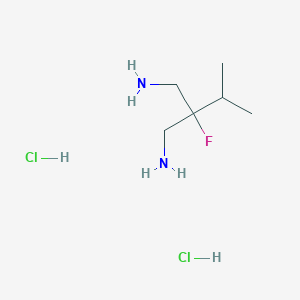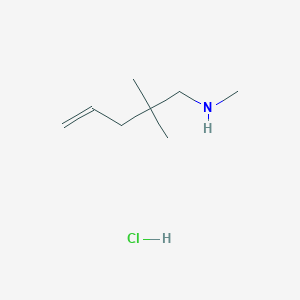
Methyl 4-bromo-3-cyano-2-methylphenylacetate
Vue d'ensemble
Description
Methyl 4-bromo-3-cyano-2-methylphenylacetate (MBBCMPA) is an organic compound with a wide range of applications in scientific research. It is a versatile and widely used reagent in synthetic chemistry, with applications in the fields of biochemistry, pharmacology, and materials science. MBBCMPA has been used in a variety of ways, including as a catalyst, a reagent in organic synthesis, and a component of enzyme inhibitors. The compound has also been studied for its potential applications in drug development and drug delivery systems.
Applications De Recherche Scientifique
Methyl 4-bromo-3-cyano-2-methylphenylacetate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in organic synthesis, and as a component of enzyme inhibitors. It has also been studied for its potential applications in drug development and drug delivery systems.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-3-cyano-2-methylphenylacetate is not fully understood. However, it is believed that the compound acts as a proton-transfer agent, transferring protons from one molecule to another. This proton transfer is believed to be responsible for the compound’s ability to catalyze certain organic reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties, as well as potential anti-cancer and anti-tumor effects. It has also been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 4-bromo-3-cyano-2-methylphenylacetate in lab experiments include its low cost, high reactivity, and wide range of scientific applications. However, there are some limitations to using the compound in lab experiments. It is a strong acid, and as such, can be corrosive and hazardous to work with. Additionally, it is not as stable as some other compounds, and can be difficult to store for long periods of time.
Orientations Futures
Future research on Methyl 4-bromo-3-cyano-2-methylphenylacetate should focus on further elucidating its mechanism of action, as well as exploring its potential applications in the fields of drug development and drug delivery systems. Additionally, further studies should be conducted to investigate the compound’s biochemical and physiological effects, as well as its potential therapeutic applications. Finally, further research should be conducted to improve the compound’s stability and storage capabilities.
Propriétés
IUPAC Name |
methyl 2-(4-bromo-3-cyano-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-8(5-11(14)15-2)3-4-10(12)9(7)6-13/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPIBOJCRMYXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)Br)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate](/img/structure/B1484684.png)









amine hydrochloride](/img/structure/B1484700.png)
![(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484702.png)
![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)